![molecular formula C22H26N2O3 B2731351 4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922904-20-9](/img/structure/B2731351.png)
4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
Scientific Research Applications
Polyamide Synthesis
4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is involved in the synthesis and study of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate noncrystalline properties, solubility in various polar solvents, and can form transparent, flexible, and tough films. They exhibit high thermal stability, evidenced by high glass transition temperatures and significant weight loss temperatures in nitrogen or air environments (Hsiao et al., 2000).
Nucleophilic Substitutions and Radical Reactions
This compound is a versatile building block in synthetic organic chemistry, particularly in nucleophilic substitutions of the benzene ring. It facilitates reactions with aromatic amines and alcohols under mild conditions. The compound is also significant in radical reactions, enabling the generation of aryl radicals under certain conditions. Such applications include oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).
Reaction with tert-Butoxy Radicals
This compound is crucial in the study of reactions between tert-butoxy radicals and phenols. These reactions yield phenoxy radicals, with varying rate constants based on the solvent used. This process is significant for understanding the interactions and reactivity of tert-butoxy radicals in different environments (Das et al., 1981).
Phosphine Ligand Synthesis
The compound is used in the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when complexed with rhodium, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application is particularly relevant in the pharmaceutical industry for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Prevention of Vasospasm
This chemical is studied for its potential role in preventing vasospasm resulting from subarachnoid hemorrhage (SAH). The research suggests its effectiveness when used in conjunction with specific receptor antagonists, indicating its potential therapeutic application in the treatment of conditions related to SAH (Zuccarello et al., 1996).
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-19(27-4)18(14-17)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFFRUURJANRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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